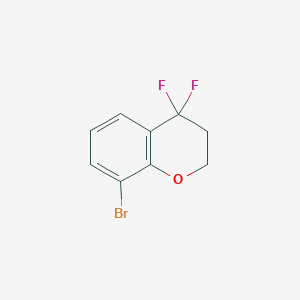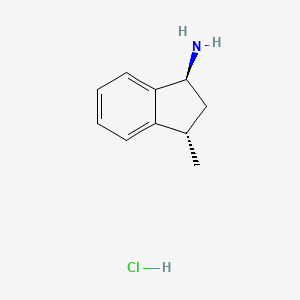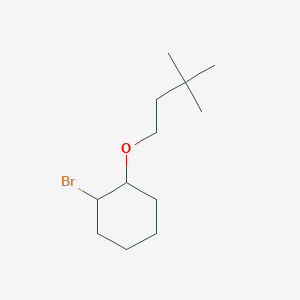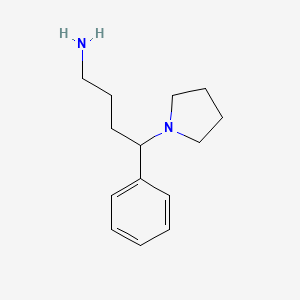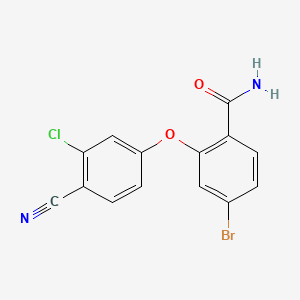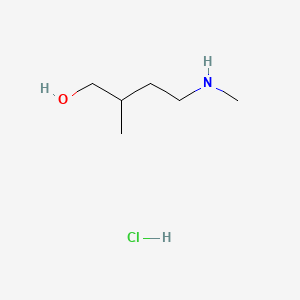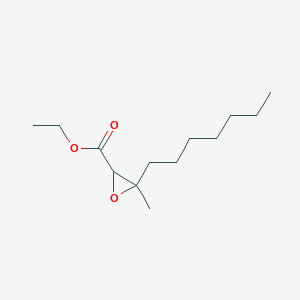
Ethyl 3-heptyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-heptyl-3-methyloxirane-2-carboxylate is a chemical compound with a molecular weight of 228.33 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable tool for researchers and chemists . It is an ester, which is a type of organic compound derived from carboxylic acids and alcohols.
Vorbereitungsmethoden
The synthesis of Ethyl 3-heptyl-3-methyloxirane-2-carboxylate involves the reaction of heptyl bromide with ethyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic substitution reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-heptyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ethyl 3-heptyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-heptyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-heptyl-3-methyloxirane-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-methyloxirane-2-carboxylate: This compound has a similar structure but lacks the heptyl group, making it less hydrophobic and less reactive in certain conditions.
PMK ethyl glycidate: This compound has a similar oxirane ring but with different substituents, leading to different reactivity and applications.
This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H24O3 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
ethyl 3-heptyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-4-6-7-8-9-10-13(3)11(16-13)12(14)15-5-2/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
ZDFUZUSAXOFJST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(C(O1)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
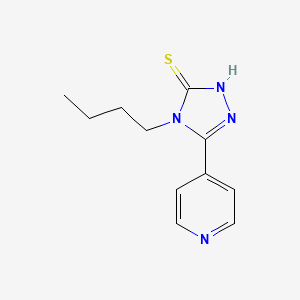
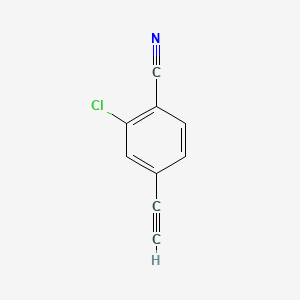
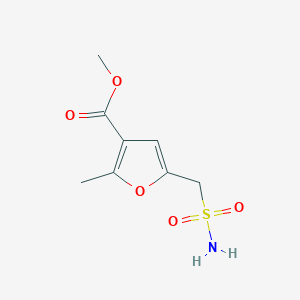
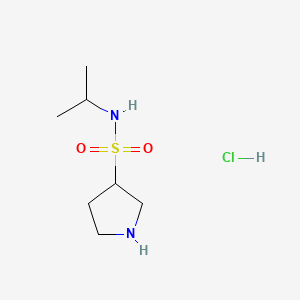

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

